molecular formula C6H10N2OS B1439381 2-(Thiazol-2-ylmethoxy)ethanamine CAS No. 933758-60-2

2-(Thiazol-2-ylmethoxy)ethanamine

Cat. No.: B1439381
CAS No.: 933758-60-2
M. Wt: 158.22 g/mol
InChI Key: RDUFIVLICJKYAZ-UHFFFAOYSA-N
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Description

2-(Thiazol-2-ylmethoxy)ethanamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiazol-2-ylmethoxy)ethanamine typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method involves the reaction of 2-mercaptothiazole with chloroethanol in the presence of a base to form the intermediate 2-(thiazol-2-ylmethoxy)ethanol, which is then converted to this compound through reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-(Thiazol-2-ylmethoxy)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiazol-2-ylmethoxy)ethanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiazol-2-ylmethoxy)ethanamine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its combination of the thiazole ring and ethanamine moiety provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

2-(1,3-thiazol-2-ylmethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c7-1-3-9-5-6-8-2-4-10-6/h2,4H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUFIVLICJKYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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